molecular formula C13H10N2O2S B7856637 7-(4-methoxyphenyl)-1H-thieno[3,2-d]pyrimidin-4-one

7-(4-methoxyphenyl)-1H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B7856637
M. Wt: 258.30 g/mol
InChI Key: FDAIAKHXFSBDIN-UHFFFAOYSA-N
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Preparation Methods

Carbonyldiimidazole can be prepared by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield . The reaction is as follows: [ 4 , \text{C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 , [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} ]

Chemical Reactions Analysis

Carbonyldiimidazole undergoes several types of chemical reactions:

Scientific Research Applications

Carbonyldiimidazole has a wide range of applications in scientific research:

Mechanism of Action

Carbonyldiimidazole acts as a coupling reagent in organic synthesis. It facilitates the formation of amide bonds by reacting with carboxylic acids to form an intermediate that can then react with amines to form amides . The mechanism involves the activation of the carboxylic acid group, making it more reactive towards nucleophilic attack by the amine.

Comparison with Similar Compounds

Carbonyldiimidazole is similar to other coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). Carbonyldiimidazole is more easily handled and avoids the use of thionyl chloride, which can cause side reactions . Similar compounds include:

  • Dicyclohexylcarbodiimide (DCC)
  • N,N’-Diisopropylcarbodiimide (DIC)
  • N,N’-Carbonyldiimidazole (CDI)

Carbonyldiimidazole stands out due to its ease of handling and the avoidance of hazardous reagents in its reactions .

Properties

IUPAC Name

7-(4-methoxyphenyl)-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-17-9-4-2-8(3-5-9)10-6-18-12-11(10)14-7-15-13(12)16/h2-7H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAIAKHXFSBDIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2NC=NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC3=C2NC=NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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